An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole
An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole. Given the limited availability of direct experimental data for this specific molecule, this document establishes a robust framework for its characterization. By leveraging data from structurally related analogs, established theoretical principles, and computational modeling, we present a detailed projection of its key attributes. Furthermore, this guide outlines a complete, self-validating experimental workflow for the definitive determination of these properties, offering insights into the causal-driven methodologies essential for advancing this compound in a drug discovery and development pipeline.
Introduction: The Significance of the Isoxazole-Pyrazole Scaffold
The conjugation of isoxazole and pyrazole rings into a single molecular entity represents a compelling strategy in medicinal chemistry. Both are five-membered heterocycles known to impart a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1]. The isoxazole moiety, with its adjacent nitrogen and oxygen atoms, can act as a bioisosteric replacement for other functional groups and is a key component in several approved drugs. Similarly, the pyrazole ring is a prevalent scaffold in numerous pharmacologically active compounds. The specific substitution pattern of 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole suggests a molecule with a defined three-dimensional structure that could facilitate specific interactions with biological targets. A thorough understanding of its physicochemical properties is the foundational step in elucidating its therapeutic potential.
Molecular Structure and Core Identifiers
The foundational identity of the target compound is established through its molecular formula and internationally recognized chemical identifiers.
| Identifier | Value | Source |
| IUPAC Name | 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole | N/A |
| CAS Number | 265125-69-7 | |
| Molecular Formula | C₁₃H₁₁N₃O | |
| Molecular Weight | 225.25 g/mol | Calculated |
| Canonical SMILES | Cc1cc(no1)c2c(c[nH]n2)c3ccccc3 | N/A |
Predicted Physicochemical Properties: A Computational Approach
In the absence of direct experimental data, computational modeling provides a reliable first assessment of a compound's physicochemical profile. These predictions are crucial for prioritizing experimental resources and anticipating potential challenges in formulation and delivery. The following properties were predicted using established algorithms and models, such as those integrated into platforms like SwissADME and other QSAR/QSPR methods[2][3][4].
| Property | Predicted Value | Significance in Drug Discovery |
| LogP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | Indicates lipophilicity and potential for membrane permeability. |
| Aqueous Solubility (LogS) | -3.0 to -4.0 | Affects absorption and bioavailability. |
| pKa (Acid Dissociation Constant) | Basic pKa: 2.0-3.0 (pyrazole N); Acidic pKa: 9.0-10.0 (pyrazole N-H) | Influences solubility and absorption at different physiological pH values. |
| Topological Polar Surface Area (TPSA) | ~60-70 Ų | Correlates with drug transport properties, including blood-brain barrier penetration. |
| Number of Hydrogen Bond Donors | 1 (pyrazole N-H) | Influences solubility and target binding. |
| Number of Hydrogen Bond Acceptors | 3 (isoxazole O, isoxazole N, pyrazole N) | Influences solubility and target binding. |
| Rotatable Bonds | 2 | Relates to conformational flexibility and target binding entropy. |
Authoritative Experimental Workflow for Physicochemical Characterization
The following sections detail the necessary experimental protocols to definitively characterize 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole. The rationale behind each experiment is provided to ensure a comprehensive and self-validating approach.
Synthesis and Structural Confirmation
The initial and most critical step is the unambiguous synthesis and structural verification of the compound. Isoxazole and pyrazole derivatives are often synthesized through cycloaddition reactions[5][6].
Diagram: General Synthetic Workflow
Caption: Generalized synthetic pathways to isoxazole and pyrazole heterocycles.
Protocol: Structural Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: To determine the number and environment of protons. Expected signals would include aromatic protons from the phenyl group, a methyl singlet, and distinct signals for the pyrazole and isoxazole ring protons.
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¹³C NMR: To identify the number of unique carbon atoms and their chemical environment, confirming the carbon skeleton.
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2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, providing definitive proof of the 4-substitution pattern linking the two heterocyclic rings. The choice of 2D techniques is causal; for instance, HMBC is crucial for identifying long-range correlations that confirm the linkage between the isoxazole and pyrazole rings.
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Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule, confirming the elemental composition (C₁₃H₁₁N₃O). This is a self-validating step as the measured mass must be within a very narrow tolerance (e.g., ± 5 ppm) of the calculated mass.
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Infrared (IR) Spectroscopy:
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To identify characteristic functional group vibrations, such as C=N, C=C, and N-H stretching, which are expected in the target molecule.
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Purity and Thermal Properties
Protocol: Purity and Melting Point Determination
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High-Performance Liquid Chromatography (HPLC):
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A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile gradient) should be developed to assess the purity of the synthesized compound. Purity should exceed 95% for use in subsequent assays.
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Differential Scanning Calorimetry (DSC):
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DSC provides a precise melting point and can reveal information about crystallinity and the presence of polymorphs. A sharp melting point is a strong indicator of high purity.
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Solubility and Lipophilicity
These properties are critical determinants of a compound's "drug-likeness" and directly impact its absorption, distribution, metabolism, and excretion (ADME) profile.
Diagram: Key ADME-Related Physicochemical Properties
Caption: Interplay of key physicochemical properties influencing bioavailability.
Protocol: Solubility Determination
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Thermodynamic Solubility:
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An excess of the solid compound is equilibrated in various aqueous buffers (e.g., pH 2.0, 5.0, 7.4) for 24-48 hours.
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The suspension is then filtered, and the concentration of the dissolved compound in the supernatant is quantified by HPLC with UV detection. This method is chosen for its accuracy and relevance to in vivo conditions.
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Protocol: Lipophilicity (LogP) Determination
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Shake-Flask Method:
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The compound is dissolved in a biphasic system of n-octanol and water (or buffer).
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After vigorous mixing and separation of the layers, the concentration of the compound in each phase is determined by HPLC.
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LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. This is the gold-standard method for its direct measurement of partitioning.
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Crystal Structure Analysis
Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: Suitable single crystals of the compound are grown, typically by slow evaporation from an appropriate solvent system.
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Data Collection and Structure Refinement: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data are used to solve and refine the crystal structure.
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Significance: This technique provides the unambiguous three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding potential binding modes with protein targets and for computational modeling. For instance, crystal data for the related compound, tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane, reveals specific C-H···π interactions that could be relevant to our target molecule[7].
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Stability Assessment
A drug candidate must be sufficiently stable under physiological and storage conditions.
Protocol: Chemical Stability
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pH Stability: The compound is incubated in aqueous buffers at various pH values (e.g., 1.2, 7.4, 9.0) at 37°C. Samples are taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by HPLC to quantify the remaining parent compound.
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Plasma Stability: The compound is incubated in plasma from relevant species (e.g., human, rat) at 37°C. The degradation over time is monitored by LC-MS/MS. This provides an early indication of metabolic stability.
Conclusion
While direct experimental data on 5-methyl-3-phenyl-4-(1H-pyrazol-5-yl)isoxazole is currently sparse, this guide establishes a comprehensive framework for its complete physicochemical characterization. The presented computational predictions offer a strong starting point for experimental design, and the detailed, rationale-driven protocols provide a clear and robust path for obtaining the necessary data. The successful execution of these experiments will provide the critical foundation needed to evaluate the therapeutic potential of this promising heterocyclic scaffold and guide its future development.
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